

4-Nitropyridine N-oxide CAS number, structure, and formula

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Compound of Interest

Compound Name: 4-Nitropyridine N-oxide

Cat. No.: B131955

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An In-depth Technical Guide to 4-Nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitropyridine N-oxide**, a versatile heterocyclic compound with significant potential in various research and development fields. This document details its chemical identity, structure, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and for evaluating its biological activities, particularly its roles as a quorum sensing inhibitor and an inhibitor of Na,K-ATPase.

Core Compound Information

Chemical Identity and Structure

4-Nitropyridine N-oxide is an organic compound featuring a pyridine ring substituted with a nitro group at the 4-position and an N-oxide functional group.^[1] This structure imparts unique chemical reactivity and biological activity.

- CAS Number: 1124-33-0^{[1][2][3]}
- Molecular Formula: C₅H₄N₂O₃^{[1][2][3]}

- IUPAC Name: 4-nitro-1-oxidopyridin-1-ium[2]
- Synonyms: 4-Nitropyridine 1-oxide, p-Nitropyridine N-oxide[2]

The chemical structure of **4-Nitropyridine N-oxide** is presented below:

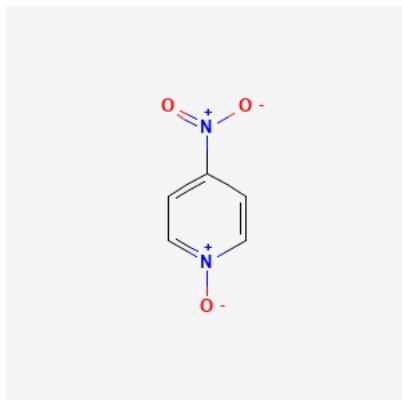


Figure 1. Chemical structure of **4-Nitropyridine N-oxide**.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **4-Nitropyridine N-oxide** is provided in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	140.10 g/mol	[2]
Appearance	Light yellow to amber to dark green powder/crystal	[4]
Melting Point	159-164 °C	[5]
Water Solubility	Sparingly soluble	[5]
logP	-0.6	[2]

Synthesis of 4-Nitropyridine N-oxide

The synthesis of **4-Nitropyridine N-oxide** can be achieved through a few different routes. A common and effective method is the nitration of pyridine N-oxide.

Experimental Protocol: Nitration of Pyridine N-oxide

This protocol describes the synthesis of **4-Nitropyridine N-oxide** via the electrophilic nitration of pyridine N-oxide.

Materials:

- Pyridine N-oxide
- Fuming nitric acid
- Concentrated sulfuric acid
- Crushed ice
- Saturated aqueous sodium carbonate solution
- Acetone (for recrystallization)
- Three-neck flask, reflux condenser, internal thermometer, addition funnel, magnetic stir bar
- Sodium hydroxide trap

Procedure:

- Preparation of the Nitrating Mixture:
 - In a flask equipped with a magnetic stir bar and cooled in an ice bath, cautiously add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with continuous stirring.
 - Allow the mixture to warm to room temperature (approximately 20°C) before use.
- Reaction Setup:
 - In a three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide.
 - Heat the flask to 60°C.

- Attach a sodium hydroxide trap to the reflux condenser to neutralize the nitrous fumes produced during the reaction.
- Nitration:
 - Transfer the prepared nitrating mixture to the addition funnel.
 - Add the nitrating mixture dropwise to the stirred pyridine N-oxide over a period of 30 minutes.
 - After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Carefully pour the cooled mixture onto approximately 150 g of crushed ice.
 - Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH reaches approximately 8. A yellow solid will precipitate.
 - To ensure complete precipitation, cool the mixture in an ice bath.
 - Collect the crude product by vacuum filtration and wash it with cold water.
- Purification:
 - The crude **4-Nitropyridine N-oxide** can be further purified by recrystallization from acetone to yield the final product.

Biological Activity and Experimental Protocols

4-Nitropyridine N-oxide has been identified as an inhibitor of two key biological processes: bacterial quorum sensing and the activity of the Na,K-ATPase enzyme.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. **4-Nitropyridine N-oxide** has been shown to act as a quorum sensing inhibitor in the opportunistic pathogen *Pseudomonas aeruginosa*, likely by binding to the LasR receptor.[2]

This protocol outlines a general method for screening for quorum sensing inhibitors using a bacterial reporter strain. This assay measures the inhibition of a reporter gene (e.g., encoding for β -galactosidase or a fluorescent protein) that is under the control of a quorum sensing-regulated promoter.

Materials:

- *P. aeruginosa* or a suitable *E. coli* reporter strain (e.g., one expressing LasR and a lasB-lacZ fusion)
- Luria-Bertani (LB) broth
- Appropriate antibiotics for the reporter strain
- N-acyl homoserine lactone (AHL) autoinducer (e.g., 3-oxo-C12-HSL for LasR)
- **4-Nitropyridine N-oxide** (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microtiter plates
- Plate reader for measuring absorbance and fluorescence/luminescence

Procedure:

- Prepare Bacterial Culture:
 - Inoculate the reporter strain into LB broth with the appropriate antibiotics and grow overnight at 37°C with shaking.
 - The following day, dilute the overnight culture 1:100 in fresh LB broth.
- Assay Setup:

- In a 96-well plate, add a fixed concentration of the AHL autoinducer to all wells (except for negative controls).
- Add varying concentrations of **4-Nitropyridine N-oxide** to the wells. Include a vehicle control (e.g., DMSO).
- Add the diluted bacterial culture to each well.

- Incubation:
 - Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) with shaking.
- Measurement:
 - Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
 - Measure the reporter signal (e.g., fluorescence or β-galactosidase activity using a suitable substrate like ONPG).
- Data Analysis:
 - Normalize the reporter signal to the cell density (Reporter Signal / OD₆₀₀).
 - Calculate the percentage of inhibition for each concentration of **4-Nitropyridine N-oxide** relative to the vehicle control.

Inhibition of Na,K-ATPase Activity

4-Nitropyridine N-oxide has been shown to inhibit the activity of Na,K-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

This protocol describes a colorimetric assay to measure the inhibition of Na,K-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

- Purified Na,K-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)
- ATP solution
- Ouabain (a specific inhibitor of Na,K-ATPase for control experiments)
- **4-Nitropyridine N-oxide** (or other test compounds)
- Malachite green reagent for phosphate detection
- 96-well microtiter plates
- Plate reader for measuring absorbance

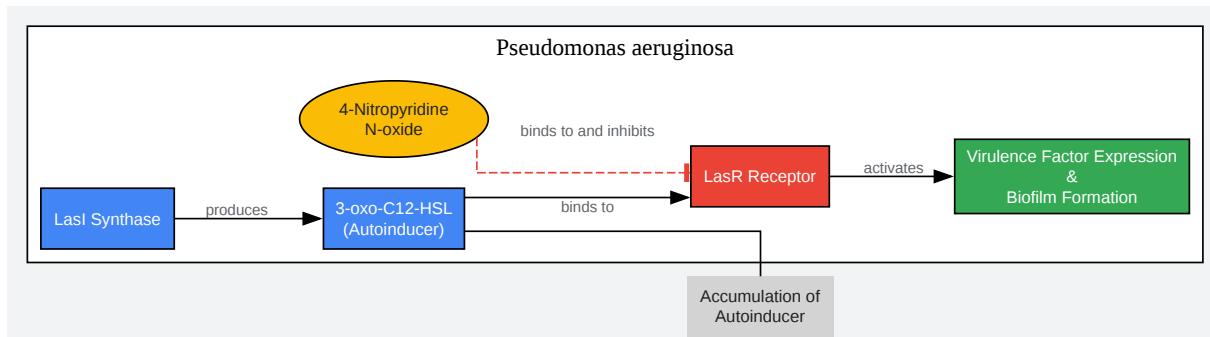
Procedure:

- Reaction Setup:
 - In a 96-well plate, add the assay buffer.
 - Add varying concentrations of **4-Nitropyridine N-oxide** to the wells. Include a vehicle control and a positive control with ouabain.
 - Add the Na,K-ATPase enzyme preparation to each well.
- Initiate Reaction:
 - Start the reaction by adding ATP to each well.
 - Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
- Stop Reaction and Detect Phosphate:
 - Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid or sodium dodecyl sulfate).

- Add the malachite green reagent to each well to complex with the liberated inorganic phosphate.
- Allow color to develop for a specified time.
- Measurement:
 - Measure the absorbance at a specific wavelength (e.g., ~620-660 nm).
- Data Analysis:
 - Create a standard curve using known concentrations of phosphate.
 - Calculate the amount of Pi released in each well.
 - The Na,K-ATPase specific activity is the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.
 - Calculate the percentage of inhibition of Na,K-ATPase activity for each concentration of **4-Nitropyridine N-oxide**.

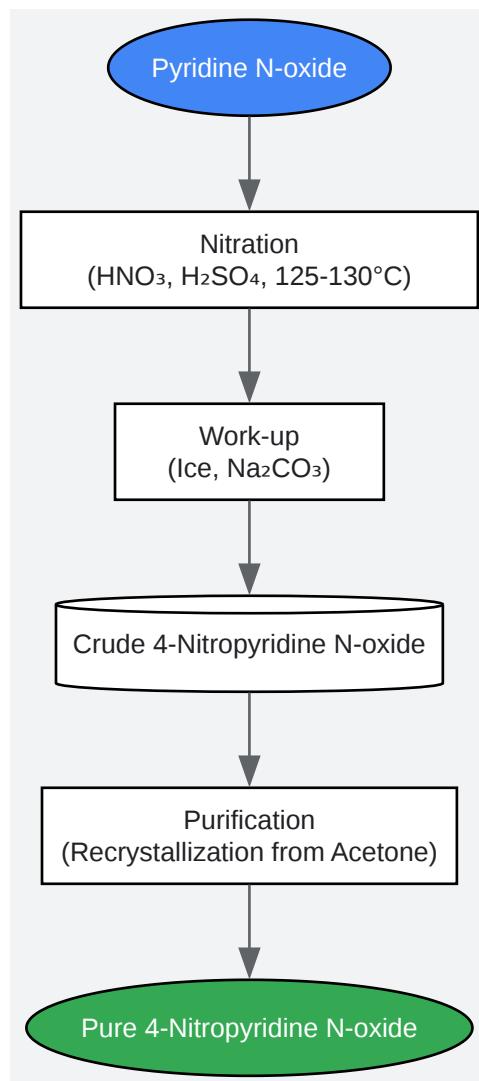
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of quorum sensing inhibition by **4-Nitropyridine N-oxide** and a general workflow for its synthesis.



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Caption: Proposed mechanism of quorum sensing inhibition by **4-Nitropyridine N-oxide** in *P. aeruginosa*.



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Caption: General workflow for the synthesis of **4-Nitropyridine N-oxide**.

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